An In-depth Technical Guide on the Mechanism of Action of Isoxathion on Acetylcholinesterase
An In-depth Technical Guide on the Mechanism of Action of Isoxathion on Acetylcholinesterase
Introduction
Isoxathion is an organothiophosphate insecticide used to control a range of pests on various crops.[1][2] As a member of the organophosphate (OP) class of compounds, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][3][4] This guide provides a detailed technical overview of the molecular mechanism by which isoxathion exerts its inhibitory effects on acetylcholinesterase, intended for researchers, scientists, and professionals in drug development.
The General Mechanism of Organophosphate Inhibition
Organophosphates exert their toxic effects by targeting acetylcholinesterase (AChE E.C. 3.1.1.7), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[3][5] This enzymatic degradation terminates the signal transmission at cholinergic synapses. The inhibition of AChE by organophosphates leads to an accumulation of ACh in the synaptic cleft, resulting in excessive stimulation of muscarinic and nicotinic receptors.[3][5] This overstimulation disrupts the normal functioning of the nervous system, leading to a condition known as cholinergic crisis and, in severe cases, respiratory failure and death.[5][6]
The inhibition process involves the phosphorylation of a serine hydroxyl group within the catalytic active site of the AChE enzyme.[3][5] This reaction forms a stable, covalent phosphorus-enzyme bond. While the initial inhibition is technically reversible, the complex is far more stable than the acetylated enzyme intermediate formed during normal catalysis. Over time, the phosphorylated enzyme can undergo a process called "aging," which involves the dealkylation of the phosphate (B84403) group.[7][8] This "aged" complex is typically resistant to reactivation, leading to a permanent inactivation of the enzyme.[5][7]
Metabolic Activation of Isoxathion
Isoxathion, in its commercial form, is an organothiophosphate, containing a phosphorus-sulfur double bond (P=S).[1][4] Compounds in this "thion" form are generally poor inhibitors of AChE.[4] To become biologically active, isoxathion must undergo metabolic activation, primarily in the liver in mammals, through an oxidative desulfuration process mediated by cytochrome P-450 monooxygenases.[4][9] This reaction converts the P=S group to a phosphorus-oxygen double bond (P=O), transforming isoxathion into its oxygen analog, or "oxon".[9] This oxon metabolite is a significantly more potent inhibitor of acetylcholinesterase.[9]
Molecular Interaction with Acetylcholinesterase
Once converted to its active oxon form, isoxathion acts as a potent inhibitor of AChE. The electrophilic phosphorus atom of the oxon is attacked by the nucleophilic serine residue in the active site of AChE. This results in the formation of a stable, phosphorylated enzyme complex, with the 5-phenyl-3-isoxazolyl group acting as the leaving group.[3][7] The resulting diethyl-phosphorylated AChE is inactive and unable to perform its physiological function of hydrolyzing acetylcholine.[10] The accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, causing the characteristic symptoms of organophosphate poisoning.[11]
Quantitative Toxicity and Cholinesterase Inhibition Data
The following table summarizes key quantitative data related to the toxicity of isoxathion and its effects on cholinesterase (ChE) activity.
| Parameter | Species | Value | Notes | Source |
| Acute Oral LD50 | Rat | 112 mg/kg | Median lethal dose. | [12][13] |
| Inhalation LC50 | Rat | 4,200 mg/m³ / 4h | Median lethal concentration. | [2][13] |
| NOAEL (Chronic) | Dog | 0.2 mg/kg bw/day | 2-year study, based on >20% RBC ChE inhibition. | [14] |
| NOAEL (Chronic) | Rat | 1.2 mg/kg b.w. | 2-year study. | [12] |
| NOAEL (Acute) | Human | 0.03 mg/kg bw | Single oral dose, based on no inhibition of RBC ChE activity. | [14] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level; RBC: Red Blood Cell; bw: body weight.
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol describes a generalized method for determining the inhibitory effect of isoxathion on acetylcholinesterase activity in vitro, based on the principles of the Ellman method.
1. Materials and Reagents:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes).
-
Isoxathion (and its activated oxon form, if available).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Acetylthiocholine (ATCh) iodide as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Solvent for isoxathion (e.g., ethanol (B145695) or DMSO).
2. Procedure:
-
Preparation of Solutions: Prepare stock solutions of isoxathion in a suitable solvent. Create a series of dilutions to test a range of concentrations. Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
Assay Reaction:
-
To each well of the microplate, add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 20 µL of the isoxathion solution at various concentrations (or solvent for the control).
-
Add 20 µL of the AChE solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the ATCh substrate solution.
-
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of isoxathion.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[15]
-
For kinetic analysis, the experiment can be repeated with varying substrate concentrations to generate Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[15]
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Visualizations
Signaling and Inhibition Pathway
Experimental Workflow for AChE Inhibition Assay
Consequences of Acetylcholinesterase Inhibition
References
- 1. Isoxathion | C13H16NO4PS | CID 29307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoxathion - Hazardous Agents | Haz-Map [haz-map.com]
- 3. mdpi.com [mdpi.com]
- 4. Organophosphate - Wikipedia [en.wikipedia.org]
- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Activation and degradation of the phosphorothionate insecticides parathion and EPN by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction between organophosphate compounds and cholinergic functions during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cas 18854-01-8,ISOXATHION | lookchem [lookchem.com]
- 13. ISOXATHION - Safety Data Sheet [chemicalbook.com]
- 14. fsc.go.jp [fsc.go.jp]
- 15. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
